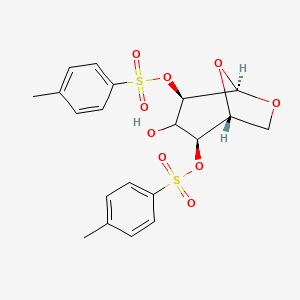

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose (also known as p-toluenesulfonyl-β-D-glucopyranoside, or pTosyl-β-D-glucopyranoside) is a synthetic derivative of β-D-glucopyranose, a naturally occurring monosaccharide. It is widely used as a protecting group for carbohydrates in organic synthesis and has been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Anhydro Sugars

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose: is primarily used as a protected levoglucosan in the synthesis of anhydro sugars . These sugars are essential in creating various glycosidic linkages, which are pivotal in the development of complex carbohydrates for research purposes.

Drug Molecule Development

This compound serves as an intermediate in the organic synthesis of drug molecules . It’s particularly utilized in research aimed at developing treatments for diabetes and other glucose-related disorders, where the manipulation of sugar molecules is crucial.

Biomedical Applications

The compound is instrumental in synthesizing biomedically potent compounds . Its role in creating diverse glycoside medications, which are a class of drugs that include several antibiotics and anti-cancer agents, is of significant importance.

Analytical Chemistry

In analytical chemistry, 1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose can be used as a standard or reference compound when studying the behavior of similar molecules under various conditions . This helps in understanding the properties and reactions of anhydro sugars.

Materials Science

While specific applications in materials science are not directly cited, the synthesis capabilities of this compound suggest potential use in creating novel materials with unique properties, especially those that require organic components with specific molecular arrangements .

Environmental Science

Although direct applications in environmental science are not detailed in the search results, the compound’s role in the synthesis of various molecules could extend to the development of environmentally friendly materials or chemicals that help in pollution control or sustainable practices .

properties

IUPAC Name |

[(1R,2S,4R,5R)-3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3/t16-,17?,18-,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSSICCENMLTKO-HRCBOCMUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H](C2O)OS(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676208 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-beta-D-glucopyranose | |

CAS RN |

20204-80-2 |

Source

|

| Record name | (1R,2S,4R,5R)-3-Hydroxy-2-[(4-methylbenzene-1-sulfonyl)oxy]-6,8-dioxabicyclo[3.2.1]octan-4-yl 4-methylbenzene-1-sulfonate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)

![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1140125.png)

![2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1140127.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)